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Compound of Interest

Compound Name: Niaprazine

Cat. No.: B1210437

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical
characterization of Niaprazine, a sedative-hypnotic drug of the phenylpiperazine class. This
document details the synthetic pathway, experimental protocols, and the analytical methods
used to verify the identity, purity, and physicochemical properties of the molecule.

Synthesis of Niaprazine

The synthesis of Niaprazine is a multi-step process commencing from commercially available
starting materials. The overall synthetic scheme involves a Mannich reaction, followed by
oximation, reduction, and a final amide formation.[1]

Synthetic Pathway

The synthesis proceeds through the following four main steps:

e Step 1: Mannich Reaction - Synthesis of 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one.
This step involves the reaction of 4-fluorophenylpiperazine, 1,3,5-trioxane (a stable form of
formaldehyde), and acetone.

o Step 2: Oximation - Conversion of the ketone intermediate to its corresponding oxime, 1-(4-
(4-fluorophenyl)piperazin-1-yl)propan-2-one oxime. This is achieved by reacting the ketone
with hydroxylamine.
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e Step 3: Reduction - Reduction of the oxime to the primary amine, 1-(4-(4-
fluorophenyl)piperazin-1-yl)propan-2-amine, using a strong reducing agent like lithium
aluminum hydride.

o Step 4: Amide Formation - Acylation of the primary amine with nicotinoyl chloride (the acid
chloride of nicotinic acid) to yield the final product, Niaprazine.

Experimental Protocols

Step 1: Synthesis of 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one

o Materials: 4-fluorophenylpiperazine, 1,3,5-trioxane, acetone, hydrochloric acid, sodium
bicarbonate, and a suitable solvent (e.g., ethanol).

e Procedure:

o To a cooled solution of 4-fluorophenylpiperazine and acetone in ethanol, add a solution of
hydrochloric acid.

o Add 1,3,5-trioxane portion-wise while maintaining the temperature.
o Allow the mixture to stir at room temperature, then heat to reflux for a specified period.
o Cool the reaction mixture and neutralize with an aqueous solution of sodium bicarbonate.

o The product can be extracted with an organic solvent (e.g., ethyl acetate), and the organic
layer is then washed, dried, and concentrated under reduced pressure to yield the crude
ketone.

o Purification can be achieved by recrystallization.
Step 2: Synthesis of 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one oxime

e Materials: 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one, hydroxylamine hydrochloride,
ethanol, and water.

e Procedure:
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o Dissolve the ketone from Step 1 in a mixture of ethanol and water.
o Add hydroxylamine hydrochloride to the solution.

o Heat the mixture to reflux for several hours until the reaction is complete (monitored by
TLC).

o Cool the reaction mixture. The oxime may precipitate upon cooling or after partial removal
of the solvent.

o The product is filtered, washed with cold water, and dried.
Step 3: Synthesis of 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-amine

o Materials: 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-one oxime, lithium aluminum hydride
(LAH), anhydrous ether, ethyl acetate, and dilute sodium hydroxide.

e Procedure:

o In a flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum
hydride in anhydrous ether.

o Add the oxime from Step 2 portion-wise to the LAH suspension, controlling the rate of
addition to maintain a gentle reflux.

o After the addition is complete, heat the mixture to reflux for an extended period (e.g., 15
hours).

o Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the
sequential addition of ethyl acetate, followed by dilute sodium hydroxide.

o Filter the resulting aluminum salts and wash them with ether.

o Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the
solvent.

o The resulting amine can be purified by distillation under reduced pressure.
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Step 4: Synthesis of Niaprazine

o Materials: 1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-amine, nicotinoyl chloride,
triethylamine, and anhydrous chloroform.

e Procedure:

[¢]

Dissolve the amine from Step 3 in anhydrous chloroform and add triethylamine.
o Cool the mixture in an ice bath (2-3°C).

o Add a solution of nicotinoyl chloride in anhydrous chloroform dropwise with vigorous
stirring, maintaining the low temperature.

o After the addition, allow the reaction to proceed at room temperature.
o Evaporate the solvent, and wash the residue with water.

o The crude Niaprazine can be purified by recrystallization from a suitable solvent like ethyl
acetate to obtain the final product.

Chemical Characterization

A thorough chemical characterization is essential to confirm the structure, identity, and purity of
the synthesized Niaprazine.

Physicochemical Properties

The fundamental physicochemical properties of Niaprazine are summarized in the table below.
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Property Value

Molecular Formula C20H25FN4O
Molar Mass 356.445 g/mol [1]
Melting Point 131°C

Water Solubility 0.171 mg/mL[2]
pKa (Strongest Basic) 7.912]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of Niaprazine.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¢ IH NMR: The proton NMR spectrum of Niaprazine is expected to show distinct signals
corresponding to the aromatic protons on the fluorophenyl and pyridine rings, the aliphatic
protons of the piperazine ring and the butyl chain, and the amine proton. The aromatic region
will display characteristic splitting patterns.

e 13C NMR: The carbon NMR spectrum will show resonances for all 20 carbon atoms in the
molecule, including the distinct signals for the carbonyl carbon of the amide, the carbons of
the two aromatic rings, and the aliphatic carbons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of Niaprazine would exhibit characteristic absorption bands for its functional
groups:

N-H stretch: A peak in the region of 3300-3500 cm~1 corresponding to the secondary amide.

C=0 stretch: A strong absorption band around 1650 cm~* for the amide carbonyl! group.

C-N stretch: Bands in the 1250-1020 cm~1 region.

Aromatic C-H stretch: Signals above 3000 cm™1,
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e C-F stretch: A strong band in the 1250-1000 cm~* region.
2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of
Niaprazine.

o LC-MS (ESI+): In positive ion electrospray ionization mode, the protonated molecular ion
[M+H]* would be observed at m/z 357.4.

A summary of key expected and reported spectroscopic data is presented below.

Technique Data/Expected Peaks
1H NMR Predicted spectrum available[2]
13C NMR Predicted spectrum available

Characteristic peaks for N-H, C=0, C-N,

IR Spectrosco
P i aromatic C-H, and C-F bonds

Mass Spectrometry (LC-ESI-Q) Top 5 Peaks: 106, 107, 149, 177, 122

Experimental Protocols for Characterization

 NMR Spectroscopy: A sample of Niaprazine is dissolved in a deuterated solvent (e.qg.,
CDCls or DMSO-de). *H and 3C NMR spectra are recorded on a high-resolution NMR
spectrometer (e.g., 400 MHz or higher).

» IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

e Mass Spectrometry: A dilute solution of Niaprazine is analyzed by Liquid Chromatography-
Mass Spectrometry (LC-MS) with an electrospray ionization (ESI) source to obtain the mass-
to-charge ratio of the molecular ion and its fragments.

e Melting Point: The melting point is determined using a standard melting point apparatus.
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e Solubility: The solubility is determined by adding a known amount of Niaprazine to a specific
volume of solvent (e.g., water) and determining the concentration of the saturated solution,
often by a spectroscopic method like UV-Vis.

o pKa Determination: The pKa is typically determined by potentiometric titration or by UV-Vis
spectroscopy as a function of pH.

Visualized Workflows
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Caption: Synthetic pathway of Niaprazine from starting materials to the final product.

Chemical Characterization Workflow
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Caption: Logical workflow for the chemical characterization of synthesized Niaprazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Chemical Characterization of Niaprazine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1210437#niaprazine-synthesis-and-chemical-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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